molecular formula C16H14I3NO4 B1354030 3,3',5-Triiodo-L-thyronine Methyl Ester

3,3',5-Triiodo-L-thyronine Methyl Ester

Cat. No.: B1354030
M. Wt: 665 g/mol
InChI Key: ZCDFHKCLWIMBKP-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3',5-Triiodo-L-thyronine Methyl Ester typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the iodine atoms can result in various halogenated derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3',5-Triiodo-L-thyronine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple iodine atoms and the specific arrangement of functional groups in 3,3',5-Triiodo-L-thyronine Methyl Ester make it unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C16H14I3NO4

Molecular Weight

665 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C16H14I3NO4/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9/h2-5,7,13,21H,6,20H2,1H3/t13-/m0/s1

InChI Key

ZCDFHKCLWIMBKP-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Origin of Product

United States

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